Peimisine

Catalog No.
S003746
CAS No.
19773-24-1
M.F
C27H41NO3
M. Wt
427.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peimisine

CAS Number

19773-24-1

Product Name

Peimisine

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1

InChI Key

KYELXPJVGNZIGC-GKFGJCLESA-N

SMILES

Array

Synonyms

peimisine, peimissine

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1

The exact mass of the compound Peimisine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Peimisine is a highly purified isosteroidal alkaloid natively isolated from Fritillaria species, functioning primarily as a muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor. In industrial and pharmaceutical procurement, it serves as a critical analytical reference standard for the quality control of traditional botanical extracts and as a high-value precursor for semi-synthetic drug development. Unlike crude alkaloid mixtures, isolated Peimisine offers precise lipophilicity and strictly defined phase-solubility parameters, making it indispensable for reproducible pharmacokinetic modeling, targeted metabolic pathway regulation, and the optimization of advanced extraction workflows [1].

Substituting Peimisine with more abundant in-class steroidal alkaloids, such as peimine or peiminine, compromises both extraction efficiency and formulation predictability. While these alkaloids share a similar isosteroidal core, Peimisine exhibits a distinctly lower lipophilicity (AlogP) and a highly differentiated phase-solubility profile [3]. In industrial extraction workflows, utilizing parameters optimized for peimine results in suboptimal recovery of Peimisine due to its strict preference for lower co-solvent concentrations [2]. Furthermore, Peimisine demonstrates a highly sensitive pharmacokinetic response in inflammatory disease models that its structural analogs lack, meaning generic substitution will fail to replicate its specific systemic bioavailability in therapeutic research [1].

Differential SFE Recovery and Co-Solvent Sensitivity vs. Peimine/Peiminine

During the optimization of Supercritical Fluid Extraction (SFE) parameters, Peimisine demonstrated a fundamentally different solubility profile compared to its analogs. Peimisine achieved a 67% yield increase over traditional Soxhlet extraction, significantly outperforming the 30% yield increase observed for total alkaloids, peimine, and peiminine. Crucially, Peimisine attained optimal recovery at a lower ethanol co-solvent concentration (80%), whereas peimine and peiminine required 90% ethanol for optimal extraction [1].

Evidence DimensionSFE Yield Increase (vs Soxhlet) and Optimal Ethanol Concentration
Target Compound Data67% yield increase; optimal at 80% ethanol
Comparator Or BaselinePeimine and Peiminine (30% yield increase; optimal at 90% ethanol)
Quantified Difference37 percentage point higher yield gain; requires 10% less ethanol co-solvent
ConditionsSFE at 3.0 h, 60.4 °C, 26.5 MPa

Enables procurement and process engineers to design more efficient, lower-solvent extraction and purification workflows specifically tailored to Peimisine.

Unique Pharmacokinetic Exposure in Colitis Models vs. In-Class Alkaloids

Pharmacokinetic profiling in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis rat model revealed that Peimisine exhibits a highly sensitive exposure profile compared to related steroidal alkaloids. Peimisine's maximum plasma concentration (Cmax) surged from 655.5 ng/mL under normal conditions to 2330.5 ng/mL under colitis, with its Area Under the Curve (AUC) increasing from 3959.3 to 6895.4 h*ng/mL. In contrast, other major alkaloids like peimine, peiminine, and sipeimine did not display this significant, disproportionate increase in systemic exposure under inflammatory conditions [1].

Evidence DimensionCmax and AUC under inflammatory (colitis) conditions
Target Compound DataCmax = 2330.5 ng/mL; AUC = 6895.4 h*ng/mL
Comparator Or BaselinePeimine, Peiminine, Sipeimine (No significant disproportionate increase in exposure)
Quantified DifferenceApprox. 3.5-fold increase in Cmax specifically for Peimisine under colitis
ConditionsDNBS-induced colitis rat model, oral administration of extract

Justifies the selection of Peimisine as the preferred steroidal alkaloid for developing targeted therapies intended for inflammatory bowel disease, due to its enhanced disease-state bioavailability.

Optimal Lipophilicity (AlogP) for Formulation vs. Crude Fritillaria Metabolites

Among the active metabolites of Fritillariae Cirrhosae Bulbus evaluated for metabolic targeting, Peimisine possesses the most optimal lipophilicity profile. It exhibits the lowest AlogP value (>2.5) among the six primary active metabolites. This specific physicochemical property prevents the excessive broad-host binding, poor aqueous solubility, and rapid metabolic clearance typically associated with the more lipophilic components found in crude Fritillaria extracts [1].

Evidence DimensionAlogP (Lipophilicity)
Target Compound DataSmallest AlogP > 2.5 among active metabolites
Comparator Or Baseline5 other active Fritillaria metabolites (Higher AlogP values)
Quantified DifferenceLowest lipophilicity within the active drug-like threshold
ConditionsBioinformatics ADME screening and in vitro validation

Reduces the risk of late-stage formulation failure due to poor solubility, making Peimisine the superior candidate for isolated drug development over crude mixtures.

Quantitative Restoration of Glucose Uptake in Insulin Resistance

Peimisine provides measurable, high-efficacy metabolic regulation in controlled assays. In an insulin-resistant HepG2 cell model induced by palmitic acid, Peimisine at 20 μM effectively restored glucose uptake by 42.82% and reduced culture medium glucose by 15.32%. Additionally, it suppressed gluconeogenic enzyme expression, reducing PEPCK mRNA by 80% relative to the control [1].

Evidence DimensionGlucose uptake restoration
Target Compound Data42.82% restoration at 20 μM
Comparator Or BaselineUntreated insulin-resistant baseline
Quantified Difference+42.82% glucose uptake; 80% reduction in PEPCK mRNA
ConditionsHepG2 cells with 250 μM PA (Palmitic Acid) induced insulin resistance

Provides a strictly quantified efficacy benchmark for researchers procuring standards for metabolic syndrome and diabetes drug screening.

Targeted Supercritical Fluid Extraction (SFE) Benchmarking

Given its distinct co-solvent sensitivity—optimizing at 80% ethanol rather than the 90% required by peimine and peiminine—Peimisine serves as a critical analytical marker for tuning industrial SFE parameters to separate specific alkaloid fractions efficiently [1].

Inflammatory Disease Model Pharmacokinetics

Leveraging its uniquely enhanced Cmax and AUC in colitis models compared to other Fritillaria alkaloids, Peimisine is the ideal starting material for investigating inflammation-targeted steroidal alkaloid therapies and localized bioavailability mechanisms [2].

Metabolic Syndrome Drug Formulation

Due to its optimal AlogP and proven ability to restore glucose uptake by over 42% in insulin-resistant models, Peimisine is highly suitable for formulation into anti-diabetic agents without the solubility liabilities of more lipophilic analogs[3].

Quality Control of Fritillaria Extracts

Because of its unique extraction profile and presence in key medicinal species, highly pure Peimisine is essential for the precise HPLC/LC-MS quantification and standardization of Fritillaria thunbergii and Fritillaria cirrhosa industrial extracts [1].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

427.30864417 Da

Monoisotopic Mass

427.30864417 Da

Heavy Atom Count

31

UNII

DK8227XD8Y

Other CAS

139893-27-9

Wikipedia

3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one

Dates

Last modified: 09-13-2023
[1]. Pan F, et al. Peimisine and peiminine production by endophytic fungus Fusarium sp. isolated from Fritillaria unibracteata var. wabensis. Phytomedicine. 2014 Jul-Aug;21(8-9):1104-9.

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